REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1>Cl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:7])[C:11]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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90 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(NC)C=C1
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Name
|
|
Quantity
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66.3 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
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|
Quantity
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700 mL
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Type
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solvent
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Smiles
|
Cl
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring the reaction mixture for an additional 20 minutes at 115°-120° C.
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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the temperature was increased to 135°-140° C. for an additional 20 minute period
|
Duration
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20 min
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Type
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CUSTOM
|
Details
|
was collected
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Type
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DISSOLUTION
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Details
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dissolved in hot acetic acid
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Type
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ADDITION
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Details
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by adding etheral hydrogen chloride
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Type
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CUSTOM
|
Details
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A portion of the salt was recrystallized from ethyl acetate-ethyl alcohol
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Type
|
CUSTOM
|
Details
|
On drying at 80° C. in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N(C1=NC=CC=C1[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |